Chromium picolinate

描述

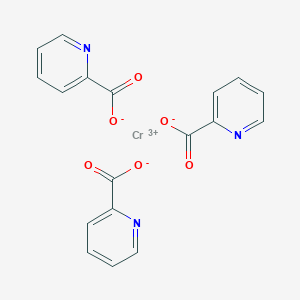

Structure

3D Structure of Parent

属性

IUPAC Name |

chromium(3+);pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDQOLKNTOMMTL-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12CrN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024831 |

Source

|

| Record name | Chromium picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14639-25-9 |

Source

|

| Record name | Chromium(III) picolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium picolinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chromium picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium Picolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIUM PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S71T8B8Z6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of chromium picolinate for research

An In-depth Technical Guide to the Synthesis and Characterization of Chromium Picolinate (B1231196)

Introduction

Chromium picolinate, with the chemical formula Cr(C₅H₄N(CO₂))₃ or CrPic₃, is a coordination complex of trivalent chromium and picolinic acid.[1][2] It is a bright, reddish-pink compound utilized primarily as a nutritional supplement to support healthy glucose metabolism and insulin (B600854) function.[1][2] Trivalent chromium is considered an essential trace mineral and is believed to act as a cofactor for insulin, enhancing its ability to regulate carbohydrate, fat, and protein metabolism.[3] This technical guide provides detailed protocols for the synthesis of this compound, comprehensive methods for its characterization, and an overview of its role in key biological signaling pathways relevant to drug development and research.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a chromium(III) salt with picolinic acid in an aqueous solution. The picolinate ligand acts as a bidentate chelating agent, coordinating with the chromium ion through the pyridine (B92270) nitrogen and the carboxylate oxygen to form a stable octahedral complex. Several methods exist, with variations in reaction conditions such as temperature, pH, and reaction time significantly impacting the yield and purity of the final product. A high-yield method involves controlled heating and pH adjustment. An alternative, one-step hydrothermal synthesis from 2-cyanopyridine (B140075) and a chromium salt has also been developed as a greener production process.

Experimental Protocol: High-Yield Aqueous Synthesis

This protocol is adapted from a method demonstrated to achieve high yields through optimized temperature and pH control.

-

Reactant Preparation:

-

Dissolve 5.12 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 30 mL of deionized water in a 100 mL reaction vessel.

-

Add 7.1 g of picolinic acid to the solution. The molar ratio of picolinic acid to chromium should be at least 3:1.

-

-

pH Adjustment:

-

While stirring, slowly add a suitable base (e.g., 1M NaOH) to adjust the pH of the reaction mixture to between 3.5 and 4.2. A pH of 3.8 has been shown to produce optimal yields.

-

-

Reaction:

-

Heat the reaction mixture to a temperature between 70°C and 90°C (e.g., 70°C) with continuous stirring.

-

Maintain this temperature for 10 to 30 minutes (e.g., 10 minutes). A reddish-pink precipitate of this compound will form.

-

-

Isolation and Purification:

-

Cool the mixture to room temperature.

-

Filter the precipitate using vacuum suction.

-

Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound product in an oven at 105°C for 4 hours. The loss on drying should not exceed 4.0% of its weight.

-

Synthesis Data

The following table summarizes the quantitative parameters for the high-yield synthesis protocol.

| Parameter | Value | Reference |

| Reactant 1 | Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O) | |

| Reactant 2 | Picolinic Acid | |

| Molar Ratio (Picolinic Acid:Cr) | ≥ 3:1 | |

| Reaction Temperature | 70 - 90 °C | |

| Reaction pH | 3.5 - 4.2 | |

| Reaction Time | 10 - 30 minutes | |

| Expected Yield | ~97.0% |

Synthesis Workflow Diagram

Caption: Workflow for the high-yield synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. Key analytical techniques include Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and confirm the coordination of the picolinate ligand to the chromium ion. The coordination is evidenced by a characteristic shift in the vibrational frequency of the C=N bond in the pyridine ring.

-

Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the dried this compound sample with spectroscopic grade KBr powder and press it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000–400 cm⁻¹).

-

Analysis: Identify characteristic peaks corresponding to the picolinate ligand and metal-ligand bonds. Compare the spectrum to that of free picolinic acid to identify coordination-induced shifts.

| Functional Group | Free Picolinic Acid (cm⁻¹) | This compound (cm⁻¹) | Significance | Reference |

| C=N Vibration | ~1602 | ~1566 | Shift confirms Cr-N coordination | |

| C-O Stretching (Carboxylate) | N/A | 1050 - 1200 | Indicates carboxylate group presence | |

| Metal-Ligand Vibrations | N/A | 500 - 700 | Indicates metal-ligand bond formation | |

| Cr-N Vibration | N/A | ~471 | Direct evidence of Cr-N bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the chromium(III) ion. The position and intensity of absorption bands are characteristic of the coordination environment.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Data Acquisition: Scan the solution over the UV-Vis range (typically 200–800 nm) using a spectrophotometer.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax) corresponding to d-d electronic transitions. For the hexaaquachromium(III) ion, absorption maxima are observed around 400 nm and 580 nm.

| Compound / Ion | λmax (nm) | Solvent/Medium | Reference |

| This compound | 264 | Acetonitrile:Water | |

| Hexaaquachromium(III) | ~400, ~580 | Aqueous | |

| Cr(III) Complex with EATDB | 573 | Aqueous (pH 8) |

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and composition of the complex by measuring changes in mass as a function of temperature. For this compound monohydrate, TGA can distinguish the loss of water from the decomposition of the organic ligands.

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample into a TGA crucible.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 20–800 °C).

-

Analysis: Analyze the resulting thermogram (mass vs. temperature) to identify distinct mass loss steps. The first step typically corresponds to dehydration, followed by the decomposition of the picolinate ligands at higher temperatures, ultimately yielding chromium oxide.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description | Reference |

| Dehydration | 60 - 145 | ~4.1 | Loss of one water molecule from [Cr(pic)₃]·H₂O | |

| Ligand Decomposition | 270 - 450 | ~77.8 | Pyrolysis of the three picolinate ligands | |

| Final Product | >450 °C | - | Formation of Chromium(III) Oxide (Cr₂O₃) |

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure of the synthesized compound. It provides information on the crystal system, unit cell dimensions, and phase purity.

-

Sample Preparation: Finely grind the crystalline this compound powder to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powder sample in an X-ray diffractometer. Collect the diffraction pattern by scanning a range of 2θ angles.

-

Analysis: Analyze the positions (2θ angles) and intensities of the diffraction peaks. Compare the obtained pattern with reference data to confirm the crystal structure.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| a (Å) | 30.219 | |

| b (Å) | 8.529 | |

| c (Å) | 13.942 | |

| β (°) | 95.141 | |

| Formula Weight ( g/mol ) | 436.32 |

Mechanism of Action and Signaling Pathways

This compound is believed to improve insulin sensitivity and glucose metabolism by modulating key signaling pathways. While the precise mechanism is not fully elucidated, research suggests it enhances the insulin signaling cascade. Chromium has been shown to increase the activity of insulin receptor β and downstream effectors like PI3-kinase and Akt, which promotes the translocation of GLUT4 glucose transporters to the cell surface. Additionally, chromium may act by down-regulating PTP-1B, a negative regulator of insulin signaling, and by activating the AMPK pathway, further contributing to increased glucose uptake.

Insulin Signaling Pathway Diagram

Caption: Insulin signaling pathway and the modulatory effects of this compound.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound for research and development purposes. The detailed protocols for a high-yield synthesis and various analytical characterization techniques—FTIR, UV-Vis, TGA, and XRD—offer a robust framework for producing and validating this compound. The summarized data and workflow diagrams serve as practical resources for researchers. Understanding the synthesis and physicochemical properties of this compound is the foundation for further investigation into its biological mechanisms, particularly its role in enhancing insulin signaling, which remains a critical area of study for metabolic diseases.

References

The Impact of Chromium Picolinate on Key Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium, an essential trace mineral, plays a crucial role in the metabolism of carbohydrates, fats, and proteins. In its trivalent form, particularly as chromium picolinate (B1231196) (CrPic), it has been extensively studied for its potential to modulate various biochemical pathways, primarily those related to insulin (B600854) sensitivity and glucose homeostasis. This technical guide provides an in-depth overview of the core biochemical pathways influenced by chromium picolinate supplementation, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Insulin Signaling and Glucose Metabolism

This compound has been shown to positively influence insulin signaling and glucose metabolism, although the precise molecular mechanisms are multifaceted and continue to be an area of active research.

Enhancement of Insulin Receptor Activity

One of the primary proposed mechanisms of CrPic action is the potentiation of insulin receptor (IR) signaling. While CrPic itself does not appear to directly bind to the insulin receptor, it is thought to enhance the downstream signaling cascade following insulin binding. Some studies suggest that chromium may increase the phosphorylation of the insulin receptor and its substrates, such as insulin receptor substrate-1 (IRS-1). However, other research indicates that CrPic's effects on glucose transport can occur independently of the canonical insulin signaling proteins like the insulin receptor, IRS-1, phosphatidylinositol 3-kinase (PI3K), and Akt.[1][2]

Modulation of GLUT4 Translocation via Cholesterol Homeostasis

A significant body of evidence points to a novel mechanism involving the regulation of cellular cholesterol homeostasis.[2][3] this compound treatment in adipocytes has been shown to decrease plasma membrane cholesterol.[3] This reduction in membrane cholesterol is associated with an increase in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing insulin-stimulated glucose uptake. The accumulation of GLUT4-containing vesicles near the cell surface is a key step that is facilitated by the altered membrane fluidity resulting from cholesterol depletion.

Activation of AMP-Activated Protein Kinase (AMPK)

This compound has been demonstrated to increase the activity of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. AMPK activation is a key mechanism by which CrPic is thought to exert its beneficial effects on glucose and lipid metabolism. Activated AMPK can phosphorylate and inhibit 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR), the rate-limiting enzyme in cholesterol synthesis, providing a potential link between AMPK activation and the observed effects on cholesterol homeostasis. Furthermore, AMPK activation is known to stimulate glucose uptake and fatty acid oxidation.

Lipid Metabolism

This compound supplementation has been associated with improvements in lipid profiles in some studies.

Effects on Cholesterol and Triglycerides

Clinical trials have reported that CrPic supplementation can lead to reductions in total cholesterol, LDL cholesterol, and triglycerides. The underlying mechanisms are thought to be linked to its effects on insulin signaling and AMPK activation, which can influence lipid synthesis and metabolism. For instance, activated AMPK can inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.

Regulation of Gene Expression

Studies have shown that chromium can modulate the expression of genes involved in lipid metabolism. For example, chromium supplementation has been found to decrease the expression of genes such as acetyl-CoA carboxylase 1 (ACC1), diacylglycerol O-acyltransferase 1 (DGAT1), fatty acid binding protein 4 (FABP4), fatty acid synthase (FAS), and hormone-sensitive lipase (B570770) (HSL). It has also been shown to increase the expression of ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein A-1 (ApoA-1), which are involved in cholesterol efflux.

Oxidative Stress and Inflammation

This compound exhibits antioxidant and anti-inflammatory properties by modulating key signaling pathways involved in cellular stress responses.

Modulation of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Studies in diabetic rat models have shown that CrPic supplementation can decrease the levels of NF-κB. By inhibiting the NF-κB pathway, CrPic may reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

Activation of the Nrf2/HO-1 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been shown to increase the levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). Activation of the Nrf2 pathway enhances the expression of a battery of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage.

Data Presentation

Table 1: Effects of this compound on Glycemic Control in Patients with Type 2 Diabetes

| Study | Dosage (µ g/day ) | Duration | Change in Fasting Glucose (mg/dL) | Change in HbA1c (%) |

| Ravina et al. (2004) | 400 | 3 weeks | ↓ 40 (from 190 to 150) | ↓ 0.6 (from 8.2 to 7.6) |

| Anderson et al. (referenced in) | 200 - 1000 | 4 months | Significant reductions | Significant reductions |

| Martin et al. (referenced in) | 1000 | 6 months | Significant improvement | Significant improvement |

| Paiva et al. (referenced in) | 600 | 8 weeks | Significant reduction | Not reported |

Table 2: Effects of this compound on Lipid Profile

| Study | Population | Dosage (µ g/day ) | Duration | Change in Total Cholesterol (mg/dL) | Change in LDL (mg/dL) | Change in Triglycerides (mg/dL) |

| Ravina et al. (2004) | Elderly, Type 2 Diabetes | 400 | 3 weeks | ↓ 22 (from 235 to 213) | Not significant | ↓ 16 (from 152 to 136) |

| Geigy et al. (referenced in) | Type 2 Diabetes | 400 | 8 weeks | Significant reduction | Significant reduction | Not significant |

| Press et al. (referenced in clinical trials) | Hypercholesterolemic subjects | 200 | 42 days | Significant decrease | Significant decrease | Not reported |

Experimental Protocols

Protocol 1: GLUT4 Translocation Assay in 3T3-L1 Adipocytes

This protocol is adapted from studies investigating the effect of this compound on GLUT4 translocation.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

-

This compound Treatment:

-

Once differentiated, starve the adipocytes in serum-free DMEM for 2-4 hours.

-

Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 16-24 hours).

-

-

Insulin Stimulation:

-

Stimulate a subset of cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C.

-

-

Plasma Membrane Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells and perform subcellular fractionation by differential centrifugation to isolate the plasma membrane fraction.

-

-

Western Blotting for GLUT4:

-

Quantify protein concentration in the plasma membrane fractions.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against GLUT4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity.

-

Protocol 2: Western Blot Analysis of NF-κB and Nrf2 Pathways in Diabetic Rat Tissue

This protocol is based on studies examining the effects of this compound in animal models of diabetes.

-

Animal Model and Treatment:

-

Induce diabetes in rats (e.g., Wistar rats) using streptozotocin (B1681764) (STZ) injection and/or a high-fat diet.

-

Administer this compound (e.g., via oral gavage or in drinking water) or vehicle to the diabetic and control rats for a specified duration (e.g., 8-12 weeks).

-

-

Tissue Homogenization:

-

Euthanize the rats and harvest the target tissues (e.g., kidney, brain).

-

Homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of the tissue lysates.

-

Perform SDS-PAGE and Western blotting as described in Protocol 1.

-

Probe the membranes with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, and Nrf2.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Quantify the relative protein expression levels.

-

Protocol 3: Measurement of Plasma Membrane Cholesterol in 3T3-L1 Adipocytes

This protocol is based on methodologies used to assess the impact of this compound on cellular cholesterol.

-

Cell Culture and Treatment:

-

Culture, differentiate, and treat 3T3-L1 adipocytes with this compound as described in Protocol 1.

-

-

Plasma Membrane Isolation:

-

Isolate plasma membranes using a suitable method, such as sucrose (B13894) density gradient centrifugation or a commercially available kit.

-

-

Cholesterol Quantification:

-

Extract lipids from the isolated plasma membranes using a solvent mixture (e.g., chloroform:methanol).

-

Dry the lipid extract and resuspend in a suitable buffer.

-

Measure the cholesterol content using a commercially available cholesterol quantification assay kit, which is typically based on a colorimetric or fluorometric method.

-

Normalize the cholesterol content to the protein concentration of the plasma membrane fraction.

-

Conclusion

This compound supplementation influences a network of interconnected biochemical pathways that are central to metabolic health. Its ability to enhance insulin signaling, modulate glucose and lipid metabolism, and exert antioxidant and anti-inflammatory effects underscores its potential as a therapeutic agent. The mechanisms involving the regulation of plasma membrane cholesterol and the activation of AMPK and Nrf2 signaling pathways provide novel insights into its mode of action. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound. Further well-controlled clinical trials are warranted to establish definitive efficacy and optimal dosing for various metabolic conditions.

References

- 1. Effects of this compound Supplementation on Cardiometabolic Biomarkers in Patients with Type 2 Diabetes Mellitus: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

In Vitro Effects of Chromium Picolinate on Adipocyte Glucose Uptake: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of chromium picolinate (B1231196) on glucose uptake in adipocytes. It is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of chromium compounds and their potential therapeutic applications in metabolic diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the proposed signaling pathways.

Introduction

Trivalent chromium (Cr³⁺) is a trace mineral that has been suggested to play a role in glucose and lipid metabolism.[1] Chromium picolinate (CrPic), a stable and bioavailable form of chromium, has been extensively studied for its potential to improve insulin (B600854) sensitivity and glucose homeostasis. In vitro studies using adipocyte models, primarily 3T3-L1 cells, have been instrumental in elucidating the cellular and molecular mechanisms by which CrPic may exert its effects on glucose transport. This guide focuses on the direct effects of CrPic on adipocytes, independent of systemic metabolic changes.

Core Mechanism of Action

In vitro evidence strongly suggests that this compound enhances insulin-stimulated glucose uptake in adipocytes primarily by increasing the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[2][3][4][5] A key and novel aspect of this mechanism is its dependence on plasma membrane cholesterol levels. Treatment of adipocytes with CrPic has been shown to decrease plasma membrane cholesterol, which in turn facilitates the movement of GLUT4-containing vesicles to the cell surface.

Interestingly, this effect on GLUT4 translocation appears to be largely independent of the classical insulin signaling cascade involving the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt. While chromium, in a broader context, has been implicated in enhancing insulin signaling, the direct in vitro effects of CrPic on adipocyte glucose uptake point towards a distinct, cholesterol-mediated pathway. Some evidence also suggests a potential role for 5'-AMP-activated protein kinase (AMPK) in mediating the effects of chromium.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on GLUT4 translocation and glucose uptake in 3T3-L1 adipocytes as reported in the scientific literature.

| Parameter | Treatment Conditions | Cell Type | Key Findings | Reference |

| GLUT4 Translocation to Plasma Membrane (Basal) | 10 µM CrPic for 16 hours | 3T3-L1 adipocytes | 35% increase in GLUT4 at the plasma membrane. | |

| GLUT4 Translocation to Plasma Membrane (Basal) | 10 µM CrCl₃ for 16 hours | 3T3-L1 adipocytes | 44% increase in GLUT4 at the plasma membrane. | |

| GLUT4 Translocation to Plasma Membrane (Insulin-Stimulated) | 10 µM CrPic for 16 hours + Insulin | 3T3-L1 adipocytes | 39% amplification of the insulin-stimulated GLUT4 level at the plasma membrane. | |

| GLUT4 Translocation to Plasma Membrane (Insulin-Stimulated) | 10 µM CrCl₃ for 16 hours + Insulin | 3T3-L1 adipocytes | 43% amplification of the insulin-stimulated GLUT4 level at the plasma membrane. | |

| Glucose Uptake (Insulin-Stimulated) | 100 nM CrPic for 16 hours + 5 nM Insulin for 12 hours | L6-GLUT4myc myotubes | Protected against hyperinsulinemia-induced reduction in glucose transport. | |

| GLUT4 Mobilization | 10 nM CrPic | 3T3-L1 adipocytes | Induces mobilization of GLUT4 to the plasma membrane, dependent on cholesterol loss. | |

| Glucose Uptake | 0-10 µmol CrPic + Insulin | 3T3-L1 adipocytes | Significantly increased insulin-induced intracellular triglyceride synthesis (as a measure of glucose uptake and metabolism). |

Experimental Protocols

This section details the key experimental methodologies used to investigate the in vitro effects of this compound on adipocyte glucose uptake.

Cell Culture and Differentiation of 3T3-L1 Adipocytes

-

Cell Line: 3T3-L1 preadipocytes are the most commonly used cell line.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Differentiation Protocol:

-

Grow 3T3-L1 preadipocytes to confluence.

-

Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

After 48-72 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Finally, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes are typically ready for experiments 8-12 days post-differentiation.

-

This compound Treatment

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on the source).

-

On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 nM to 10 µM) in serum-free or low-serum medium.

-

Incubate the differentiated adipocytes with the CrPic-containing medium for the specified duration (e.g., 16 hours).

Glucose Uptake Assay (using 2-Deoxy-D-[³H]-glucose)

-

Serum Starvation: Prior to the assay, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free medium for 2-4 hours.

-

Insulin Stimulation (if applicable): Treat the cells with or without a submaximal concentration of insulin (e.g., 10-100 nM) for 20-30 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding a transport solution containing 2-deoxy-D-[³H]-glucose (a non-metabolizable glucose analog) and unlabeled 2-deoxy-D-glucose.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the uptake by aspirating the transport solution and washing the cells rapidly with ice-cold PBS.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. Protein concentration should be determined for normalization.

Plasma Membrane Sheet Assay for GLUT4 Visualization

-

Cell Plating: Grow and differentiate 3T3-L1 adipocytes on coverslips.

-

Treatment: Treat the cells with CrPic and/or insulin as described above.

-

Sonication: Briefly sonicate the cells to remove the apical membrane and cytoplasm, leaving behind the plasma membrane sheets attached to the coverslip.

-

Immunofluorescence:

-

Fix the plasma membrane sheets with paraformaldehyde.

-

Permeabilize with a detergent (e.g., Triton X-100).

-

Block with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody against GLUT4.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Microscopy: Visualize the plasma membrane sheets using a fluorescence microscope and quantify the fluorescence intensity to determine the amount of GLUT4 at the plasma membrane.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.

Caption: Proposed mechanism of this compound action on adipocyte glucose uptake.

Caption: A typical experimental workflow for measuring glucose uptake in adipocytes.

Discussion and Implications

The in vitro data strongly support a role for this compound in modulating glucose transport in adipocytes. The cholesterol-dependent mechanism for enhanced GLUT4 translocation is a significant finding, as it suggests a pathway for improving glucose uptake that is distinct from traditional insulin sensitizers that target the insulin signaling cascade. This alternative mechanism may be particularly relevant in conditions of insulin resistance where the classical insulin signaling pathway is impaired.

For drug development professionals, these findings suggest that targeting plasma membrane lipid composition could be a viable strategy for developing novel therapeutics for metabolic diseases. The experimental protocols detailed in this guide provide a robust framework for screening and characterizing compounds that may act through a similar mechanism.

Further research is warranted to fully elucidate the upstream molecular targets of this compound that lead to the observed changes in plasma membrane cholesterol. Additionally, translating these in vitro findings to more complex in vivo models is crucial for understanding the physiological relevance and therapeutic potential of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Chromium activates glucose transporter 4 trafficking and enhances insulin-stimulated glucose transport in 3T3-L1 adipocytes via a cholesterol-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Chromium Picolinate: A Molecular Deep Dive into Gene Expression and Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium picolinate (B1231196), a popular nutritional supplement, has garnered significant attention for its potential role in modulating glucose and lipid metabolism. At the heart of these effects lies its ability to influence fundamental cellular processes: gene expression and protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which chromium picolinate exerts its effects, with a focus on key signaling pathways, quantitative changes in gene and protein expression, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Chromium is an essential trace mineral that plays a crucial role in carbohydrate, fat, and protein metabolism, primarily by potentiating the action of insulin (B600854).[1] this compound, a complex of trivalent chromium and picolinic acid, is a highly bioavailable form of chromium and has been extensively studied for its beneficial effects on insulin sensitivity and body composition.[2] Emerging evidence suggests that these macroscopic effects are underpinned by this compound's ability to modulate intricate intracellular signaling cascades, ultimately leading to altered gene expression and protein synthesis profiles. Understanding these molecular underpinnings is critical for the rational design of novel therapeutic strategies targeting metabolic disorders.

Core Signaling Pathways Modulated by this compound

This compound influences a network of interconnected signaling pathways that are central to cellular metabolism and growth. The following sections detail its impact on the insulin signaling pathway, the AMPK pathway, the NF-κB signaling cascade, and the mTOR pathway, which is a master regulator of protein synthesis.

The Insulin Signaling Pathway: Enhancing Cellular Responsiveness

A primary mechanism of this compound is its ability to augment the insulin signaling cascade, thereby improving cellular glucose uptake and metabolism. It achieves this by modulating key components of the pathway, from the insulin receptor substrate to downstream kinases.

-

Insulin Receptor Substrate (IRS-1): this compound has been shown to enhance the insulin-stimulated tyrosine phosphorylation of IRS-1, a critical step in propagating the insulin signal.[3]

-

Phosphoinositide 3-Kinase (PI3K) and Protein Kinase B (Akt): Downstream of IRS-1, this compound supplementation leads to increased PI3K activity and subsequent phosphorylation of Akt (also known as Protein Kinase B) at both Threonine 308 and Serine 473.[3] Activated Akt is a pivotal kinase that mediates many of insulin's metabolic effects, including the translocation of GLUT4 to the cell membrane to facilitate glucose uptake.

AMP-Activated Protein Kinase (AMPK) Pathway: A Cellular Energy Sensor

AMPK acts as a crucial cellular energy sensor, activated in response to a low cellular energy state (high AMP:ATP ratio). This compound has been shown to activate AMPK, which in turn initiates a cascade of events aimed at restoring energy homeostasis.[4]

-

Mechanism of Activation: While the precise mechanism is still under investigation, some studies suggest that chromium may directly or indirectly influence the upstream kinases of AMPK, such as LKB1.

-

Downstream Effects: Activated AMPK phosphorylates a variety of downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation) and switch off anabolic pathways that consume ATP (like protein and lipid synthesis).

Nuclear Factor-kappa B (NF-κB) Signaling: Modulating Inflammation

Chronic low-grade inflammation is a key feature of insulin resistance and metabolic syndrome. NF-κB is a master transcriptional regulator of inflammatory responses. Studies have shown that this compound can suppress the activation of the NF-κB pathway.

-

Inhibition of IκBα Degradation: this compound has been observed to increase the levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing the degradation of IκBα, this compound effectively blocks the translocation of NF-κB to the nucleus.

-

Reduced Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a downregulation of its target genes, which include various pro-inflammatory cytokines such as TNF-α and IL-6.

mTOR Pathway: The Nexus of Protein Synthesis

The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis. The effect of this compound on the mTOR pathway is complex and appears to be context-dependent. While AMPK activation generally inhibits mTOR, some studies suggest that in specific scenarios, such as in combination with amino acids, chromium complexes can enhance mTOR signaling to promote muscle protein synthesis.

-

Key Downstream Effectors: The mTOR complex 1 (mTORC1) phosphorylates two key downstream effectors to promote protein synthesis: p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins, while phosphorylation of 4E-BP1 releases it from eIF4E, allowing for the initiation of cap-dependent translation.

Quantitative Effects on Gene Expression and Protein Synthesis

The modulation of the signaling pathways described above translates into quantifiable changes in the expression of specific genes and the levels of key proteins. The following tables summarize the quantitative data from various studies investigating the effects of this compound supplementation.

Table 1: Effects of this compound on Gene Expression (mRNA Levels)

| Gene | Tissue/Cell Type | Experimental Model | Dosage | Duration | Fold Change/Effect | Citation(s) |

| Insulin Signaling | ||||||

| IRS-1 | Skeletal Muscle | Obese, insulin-resistant rats | 80 µg/kg/day | 3 months | No significant change in total mRNA | |

| PI3K | Skeletal Muscle | Pigs | 400 ppb nCrPic | 6 weeks | Increased | |

| AKT | Skeletal Muscle | Pigs | 400 ppb nCrPic | 6 weeks | Increased | |

| GLUT-1 | PBMCs | Women with PCOS | 200 µ g/day | 8 weeks | Upregulated (p=0.001) | |

| Lipid Metabolism | ||||||

| PPAR-γ | PBMCs | Women with PCOS | 200 µ g/day | 8 weeks | Upregulated (p=0.01) | |

| LDLR | PBMCs | Women with PCOS | 200 µ g/day | 8 weeks | Upregulated (p=0.01) | |

| SREBP-1c | Adipose Tissue | Pigs | 400 ppb nCrPic | 6 weeks | No significant effect | |

| Inflammation | ||||||

| NF-κB p65 | Brain | Diabetic rats | 8 µ g/day | 12 weeks | Decreased | |

| IκBα | Brain | Diabetic rats | 8 µ g/day | 12 weeks | Increased | |

| IL-1 | PBMCs | Women with PCOS | 200 µ g/day | 8 weeks | Downregulated (p=0.004) | |

| TNF-α | Adipose Tissue | Pigs | 400 ppb nCrPic | 6 weeks | No significant effect |

Table 2: Effects of this compound on Protein Levels and Phosphorylation

| Protein/Phospho-Protein | Tissue/Cell Type | Experimental Model | Dosage | Duration | Fold Change/Effect | Citation(s) |

| Insulin Signaling | ||||||

| p-IRS-1 (Tyr) | Skeletal Muscle | Obese, insulin-resistant rats | 80 µg/kg/day | 3 months | Increased insulin-stimulated phosphorylation | |

| p-Akt (Ser473) | Skeletal Muscle | - | - | - | Enhanced phosphorylation | |

| PTP1B | Skeletal Muscle | Obese, insulin-resistant rats | 80 µg/kg/day | 3 months | Significantly lower levels and activity | |

| Protein Synthesis | ||||||

| p-mTOR (Ser2448) | Skeletal Muscle | Exercised rats | 0.155 g/kg BW (with BCAAs) | Single dose | Significantly enhanced phosphorylation | |

| p-S6K1 | Skeletal Muscle | Exercised rats | 0.155 g/kg BW (with BCAAs) | Single dose | Significantly enhanced phosphorylation | |

| p-4E-BP1 | Skeletal Muscle | Exercised rats | 0.155 g/kg BW (with BCAAs) | Single dose | Significantly enhanced phosphorylation |

Experimental Protocols

To facilitate the replication and extension of research in this field, this section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on gene expression and protein synthesis.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying mRNA levels of target genes in tissue or cell samples following this compound treatment.

a. RNA Extraction:

-

Homogenize tissue samples or lyse cultured cells in TRIzol reagent (or a similar phenol-guanidine isothiocyanate solution).

-

Perform phase separation by adding chloroform (B151607) and centrifuging.

-

Precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

b. RNA Quantification and Quality Control:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity (RIN value) using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

c. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Incubate according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

d. RT-qPCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile:

-

Initial denaturation: 95°C for 10 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 sec.

-

Annealing/Extension: 60°C for 1 min.

-

-

Melt curve analysis (for SYBR Green).

-

e. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Western Blotting for Protein Expression and Phosphorylation

This protocol details the detection and quantification of total protein levels and the phosphorylation status of specific proteins.

a. Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

b. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

c. SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a polyacrylamide gel via electrophoresis.

d. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

e. Blocking:

-

Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

f. Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended dilutions for some antibodies can be found on manufacturer datasheets (e.g., Phospho-mTOR (Ser2448) antibody at 1:1000, Phospho-Akt (Ser473) antibody at 1:1000).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again as described above.

g. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exerts its metabolic benefits through a sophisticated interplay with key cellular signaling pathways. By enhancing insulin signaling, activating AMPK, suppressing NF-κB-mediated inflammation, and potentially modulating the mTOR pathway, this compound orchestrates a coordinated response that leads to significant changes in gene expression and protein synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the molecular mechanisms of this compound and to explore its therapeutic applications in metabolic diseases. Future research should focus on elucidating the precise molecular targets of chromium within these pathways and on translating these findings into effective clinical interventions.

References

- 1. medsci.org [medsci.org]

- 2. researchgate.net [researchgate.net]

- 3. Nano this compound Improves Gene Expression Associated with Insulin Signaling in Porcine Skeletal Muscle and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of different doses of this compound on protein metabolism in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Chromium Picolinate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium picolinate (B1231196), the coordination complex of trivalent chromium with picolinic acid, is a widely utilized nutritional supplement. Its efficacy and bioavailability are intrinsically linked to its behavior in aqueous environments. This technical guide provides a comprehensive overview of the physicochemical properties of chromium picolinate in aqueous solutions, focusing on its solubility, stability, and dissociation characteristics. Detailed experimental protocols for the characterization of these properties are also presented, alongside a visualization of its implicated signaling pathways.

Core Physicochemical Properties

This compound is a pinkish-red, crystalline compound that is relatively stable under ambient conditions.[1] Its behavior in water is characterized by poor solubility and pH-dependent stability.

Solubility

This compound exhibits limited solubility in water.[1] The solubility is influenced by both pH and temperature. At a near-neutral pH, the aqueous solubility of this compound is approximately 600 μM.[1] It is sparingly soluble in water and slightly more soluble in boiling water. Some studies have indicated that its solubility is slightly greater at pH 7 than at pH 3. The solubility in organic solvents such as ethanol (B145695) is negligible.

Table 1: Solubility of this compound

| Solvent | Solubility | Conditions |

| Water | Poorly soluble; ~600 μM | Near neutral pH |

| Water | Sparingly soluble | Standard |

| Boiling Water | Slightly soluble | Standard |

| Water | Slightly more soluble at pH 7 than at pH 3 | - |

| Ethanol | Insoluble | Standard |

| DMSO | 5 mg/mL (11.95 mM) | - |

Stability and Dissociation in Aqueous Solution

The stability of this compound in aqueous solution is highly dependent on pH. The complex is relatively inert at neutral pH but undergoes hydrolysis in acidic conditions.[1] At low pH, the chromium(III)-picolinate chelate ring can open, leading to the release of picolinic acid and free Cr³⁺ ions.[1] This dissociation is a key factor in its absorption and biological activity. Once ingested, the acidic environment of the stomach facilitates the hydrolysis of the complex.

The speciation of chromium in aqueous solutions is complex and varies with pH. In acidic solutions (pH 1-4), the dominant species of trivalent chromium is the hydrated cation, [Cr(H₂O)₆]³⁺. As the pH increases, hydroxylated species such as [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺ begin to form. In the case of this compound hydrolysis, the liberated Cr³⁺ would exist in these forms depending on the specific pH of the solution.

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound relies on robust experimental methodologies. The following sections detail protocols for key analytical techniques.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a shaking water bath).

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE) can be used for complete removal of solids.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for total chromium content.

-

Calculation: The determined concentration represents the aqueous solubility of this compound under the specified conditions.

Stability Study: pH-Dependent Hydrolysis using UV-Vis Spectroscopy

Objective: To monitor the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Solution Preparation: Prepare buffer solutions of various pH values (e.g., pH 2, 4, 6, 7.4). Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water mixture) and dilute it in the respective buffer solutions to a known concentration.

-

Spectroscopic Measurement: Immediately after mixing, record the UV-Vis absorption spectrum of the this compound solution in a quartz cuvette. The characteristic absorbance peak for this compound can be monitored over time.

-

Kinetic Monitoring: Record the absorbance at the wavelength of maximum absorption (λmax) at regular time intervals. A decrease in absorbance at the λmax corresponding to the intact complex indicates hydrolysis.

-

Data Analysis: Plot absorbance versus time for each pH. The rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. This allows for a comparison of the stability of this compound across different pH conditions.

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify this compound in a sample.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detection at 264 nm.

-

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent mixture. Filter the sample through a 0.45 µm filter before injection.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a standard calibration curve.

Signaling Pathways

This compound is believed to exert its biological effects, particularly on glucose metabolism, by modulating specific intracellular signaling pathways.

AMPK Signaling Pathway

This compound has been shown to increase the activity of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor. This activation appears to be a crucial mechanism for its beneficial effects on insulin (B600854) sensitivity and glucose transport.

PI3K/Akt Signaling Pathway

Another proposed mechanism of action for this compound involves the potentiation of the insulin signaling cascade, specifically the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. By enhancing this pathway, this compound can promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.

Conclusion

The physicochemical properties of this compound in aqueous solutions, particularly its limited solubility and pH-dependent stability, are critical determinants of its biological fate and activity. A thorough understanding of these characteristics, obtained through standardized experimental protocols, is essential for its effective application in research and drug development. The elucidation of its molecular mechanisms, including the modulation of key signaling pathways like AMPK and PI3K/Akt, provides a basis for its therapeutic potential in metabolic disorders. This guide serves as a foundational resource for professionals seeking to further investigate and utilize this important chromium complex.

References

A Historical Perspective of Chromium Picolinate in Nutritional Research: An In-depth Technical Guide

Introduction

Chromium, a trace mineral once hailed as a key component of a "glucose tolerance factor," has had a complex and often controversial history within nutritional science.[1][2][3] Among its various supplemental forms, chromium picolinate (B1231196) has been the most extensively studied and commercially popular, marketed for its potential to improve insulin (B600854) function, aid in weight management, and enhance body composition. This technical guide provides a comprehensive historical overview of chromium picolinate research, detailing key experimental findings, methodologies, and the evolution of our understanding of its proposed mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking a deep dive into the scientific journey of this nutritional supplement.

The Genesis: From Glucose Tolerance Factor to a Question of Essentiality

The story of chromium in nutrition began in the 1950s with the work of Schwarz and Mertz, who identified a substance in brewer's yeast that they termed the "glucose tolerance factor" (GTF).[2] This factor was found to correct impaired glucose metabolism in rats fed a specific diet.[2] Trivalent chromium was identified as the active component of this proposed GTF. This initial discovery sparked decades of research into chromium's role in glucose homeostasis.

However, the concept of a distinct, chromium-containing GTF molecule has since been challenged, with some researchers suggesting it may have been an artifact of the isolation process. Despite this, the initial hypothesis that chromium plays a role in insulin action has persisted and driven much of the subsequent research. The essentiality of chromium for human nutrition has also been a subject of debate. While early studies on patients receiving long-term total parenteral nutrition suggested that chromium supplementation could reverse glucose intolerance, the ubiquitous nature of chromium and its low dietary requirement have led some to question its status as an essential nutrient.

The Rise of this compound: Bioavailability and Commercialization

In the landscape of chromium supplementation, this compound, a complex of trivalent chromium and picolinic acid, gained prominence due to its purported superior bioavailability compared to other forms like chromium chloride. Picolinic acid, a metabolite of the amino acid tryptophan, was thought to enhance the absorption of chromium in the body. This characteristic, combined with promising early research, led to the widespread commercialization of this compound as a nutritional supplement.

Key Areas of Investigation: A Review of the Evidence

Research on this compound has primarily focused on three key areas: its impact on glucose metabolism and diabetes, its potential role in weight management and body composition, and its effects on lipid profiles.

Impact on Glucose Metabolism and Type 2 Diabetes

A significant body of research has explored the effects of this compound supplementation on individuals with type 2 diabetes and insulin resistance. The central hypothesis is that chromium potentiates the action of insulin, thereby improving glycemic control.

Quantitative Data from Key Clinical Trials on Glycemic Control

| Study (Year) | Number of Subjects (CrPic Group) | Dosage of CrPic (µ g/day ) | Duration | Key Findings on Glycemic Control |

| Anderson et al. (1997) | 105 | 200, 1,000 | 4 months | Significant reductions in fasting glucose, postprandial glucose, fasting insulin, and HbA1c at the 1,000 µ g/day dose. |

| Martin et al. | Not specified | 1,000 | 6 months | Significantly improved insulin sensitivity and glycemic control. |

| Kleefstra et al. (2007) | Not specified | Not specified | Not specified | No significant effect in patients with type 2 diabetes in a Western population. |

| Ali et al. (2011) | Not specified | Not specified | Not specified | Did not improve key features of metabolic syndrome in obese nondiabetic adults. |

| A 2019 meta-analysis | 1,316 | 200 - 1,000 | 9 - 24 weeks | Modest but significant reductions in fasting glucose. |

Experimental Protocol Example: Randomized, Double-Blind, Placebo-Controlled Trial

A common experimental design used in this compound research is the randomized, double-blind, placebo-controlled trial. Here is a generalized protocol based on descriptions from various studies:

-

Participant Recruitment: Subjects are recruited based on specific inclusion criteria (e.g., diagnosis of type 2 diabetes, overweight or obesity with a certain BMI range) and exclusion criteria (e.g., use of certain medications, specific health conditions).

-

Randomization: Participants are randomly assigned to receive either this compound or a placebo. This process is "double-blind," meaning neither the participants nor the researchers know who is receiving the active supplement or the placebo.

-

Intervention: The intervention group receives a specified daily dose of this compound (e.g., 200-1000 µg), while the control group receives an identical-looking placebo. The duration of the intervention can range from weeks to several months.

-

Statistical Analysis: The data from the two groups are statistically compared to determine if there are any significant differences in the measured outcomes between the this compound and placebo groups.

Role in Weight Management and Body Composition

This compound has been widely marketed as a weight-loss aid, with claims that it can reduce body fat and increase lean muscle mass. The proposed mechanism is linked to its potential effects on insulin, which plays a role in fat and protein metabolism.

Quantitative Data from Key Clinical Trials on Weight Management

| Study/Meta-analysis (Year) | Number of Participants | Dosage of CrPic (µ g/day ) | Duration | Key Findings on Weight/Body Composition |

| A 2013 Cochrane Review | Not specified | Not specified | Not specified | Unable to find "reliable evidence to inform firm decisions" to support weight loss claims. |

| A 2019 meta-analysis | 1,316 | 200 - 1,000 | 9 - 24 weeks | Significant but modest weight loss of 0.75 kg compared to placebo. |

| Anton et al. (2008) | Not specified | 1,000 | 8 weeks | Reduced food intake, hunger levels, and fat cravings in overweight women. |

| Yale-Griffin Prevention Research Center Pilot Study (2010) | 80 | 1,000 | 24 weeks | Did not lead to significant reductions in body weight. |

The evidence for this compound's efficacy in weight management remains mixed and controversial. While some studies and meta-analyses suggest a modest effect, others have found no significant benefit.

Effects on Lipid Metabolism

Some research has also investigated the potential of this compound to improve lipid profiles, including levels of cholesterol and triglycerides.

Quantitative Data from Key Clinical Trials on Lipid Profile

| Study (Year) | Number of Participants | Dosage of CrPic (µ g/day ) | Duration | Key Findings on Lipid Profile |

| Anderson et al. (1997) | Not specified | 1,000 | 4 months | Reduced total cholesterol and triglycerides. |

| A 2007 meta-analysis | Not specified | Not specified | Not specified | No significant effect of chromium on lipid metabolism in people without diabetes. |

| An 8-week trial in women with PCOS | 40 | 200 | 8 weeks | Significantly decreased serum triglycerides and total cholesterol levels compared to placebo. |

The impact of this compound on lipid metabolism appears to be inconsistent, with some studies showing benefits while others do not.

Proposed Mechanisms of Action: The Insulin Signaling Pathway

The primary proposed mechanism of action for this compound centers on its ability to potentiate insulin signaling. Insulin, a key hormone in glucose regulation, binds to its receptor on the cell surface, initiating a cascade of intracellular events that ultimately lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, allowing glucose to enter the cell.

Research suggests that chromium may enhance this process at several key points:

-

Insulin Receptor Kinase Activity: Some studies suggest that chromium may stimulate the activity of insulin receptor kinases in the plasma membrane.

-

Downstream Signaling: Chromium has been shown to potentially increase the activity of downstream effectors in the insulin signaling pathway, such as PI-3 kinase and Akt.

-

GLUT4 Translocation: By enhancing the upstream signaling cascade, chromium may lead to increased translocation of GLUT4 to the cell surface, thereby improving glucose uptake.

-

Inhibition of PTP-1B: Some research indicates that chromium may inhibit protein tyrosine phosphatase-1B (PTP-1B), a negative regulator of insulin signaling.

Conclusion: An Evolving Narrative

For researchers, scientists, and drug development professionals, the story of this compound underscores the importance of rigorous, well-designed clinical trials and a critical evaluation of the evidence. Future research should continue to focus on elucidating the precise molecular mechanisms of chromium's action, identifying specific populations that may benefit most from supplementation, and establishing optimal dosing strategies. The historical perspective of this compound serves as a valuable case study in the complex interplay between basic science, clinical research, and the commercialization of nutritional supplements.

References

Methodological & Application

Protocol for Assessing Chromium Picolinate Bioavailability in Rodent Models

Application Note & Protocol: AP-BIO-CRPIC-2025

For Research Use Only.

Introduction

Chromium is a trace mineral that has been suggested to play a role in glucose metabolism and insulin (B600854) sensitivity. Chromium picolinate (B1231196) (CrPic) is a popular nutritional supplement due to its purported higher bioavailability compared to inorganic chromium salts.[1][2] Assessing the bioavailability and pharmacokinetic profile of CrPic in preclinical rodent models is crucial for understanding its physiological effects and potential therapeutic applications. This document provides a detailed protocol for conducting such an assessment in rats, covering experimental design, sample collection, analytical methods, and data analysis. The protocol also outlines the investigation of CrPic's effect on key insulin signaling pathways.

Core Principles

The assessment of chromium picolinate bioavailability involves the administration of a defined dose to rodents, followed by the collection of biological samples (blood, urine, feces, and tissues) at various time points. The concentration of chromium in these samples is then quantified using highly sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectrometry (GFAAS).[3] Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are then calculated to determine the extent and rate of absorption. Further analysis can investigate the impact of CrPic on insulin signaling pathways in target tissues like skeletal muscle, liver, and adipose tissue.[4][5]

Experimental Protocols

Animal Model Selection and Husbandry

-

Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. For studies investigating effects on insulin resistance, models such as the obese JCR:LA-cp rat or streptozotocin-induced diabetic rats can be utilized.

-

Age and Weight: Rats should be young adults (e.g., 8-10 weeks old) with a body weight of 200-250 g at the start of the study.

-

Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water, unless the protocol requires specific dietary controls (e.g., high-fat diet).

-

Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.

Dosing and Administration

-

Dosage: The dose of this compound can vary depending on the study's objective. For pharmacokinetic studies, a single dose is typically administered. A common oral gavage dose is in the range of 20 µg Cr/kg body weight. For chronic studies investigating metabolic effects, CrPic can be administered in drinking water (e.g., 80 µg/kg/day) or mixed in the feed (e.g., 0.3 mg/kg body weight).

-

Administration Route: Oral gavage is the preferred method for precise single-dose administration in pharmacokinetic studies. For longer-term studies, administration in drinking water or feed is more practical.

-

Vehicle: this compound should be dissolved or suspended in a suitable vehicle, such as deionized water or a 0.5% carboxymethylcellulose solution.

Sample Collection

-

Blood:

-

Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points.

-

For a typical pharmacokinetic study, collection time points could be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 6, 12, 24, and 48 hours post-dose.

-

Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA) for plasma separation or in serum separator tubes.

-

Centrifuge the blood at 3000 rpm for 15 minutes to separate plasma or serum.

-

Store the resulting plasma or serum at -80°C until analysis.

-

-

Urine and Feces:

-

House animals in metabolic cages for the collection of urine and feces.

-

Collect urine and feces at time intervals corresponding to the blood collection schedule or pooled over 24-hour periods.

-

Store samples at -20°C or lower until analysis.

-

-

Tissues:

-

At the end of the study (e.g., 48 hours post-dose or after a chronic treatment period), euthanize the animals according to approved protocols.

-

Perfuse the animals with saline to remove blood from the organs.

-

Collect relevant tissues such as the liver, kidneys, spleen, lung, heart, brain, and skeletal muscle.

-

Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

-

Store tissues at -80°C until analysis.

-

Analytical Method for Chromium Quantification

-

Principle: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for its high sensitivity and ability to measure trace levels of chromium in biological matrices. Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is another suitable technique.

-

Sample Preparation:

-

Plasma/Serum/Urine: Dilute samples with a solution of 0.1% Triton X-100 and 0.2% nitric acid.

-

Tissues/Feces: Perform acid digestion using concentrated nitric acid and hydrogen peroxide. Heat the samples until the tissue is completely dissolved and the solution is clear. Dilute the digested sample to a known volume with deionized water.

-

-

Instrumentation and Analysis:

-

Use an ICP-MS or GFAAS instrument calibrated with certified chromium standards.

-

Prepare a calibration curve using a series of known chromium concentrations.

-

Analyze the prepared samples and determine the chromium concentration based on the calibration curve.

-

Pharmacokinetic Data Analysis

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration, calculated using the linear trapezoidal rule.

-

AUC (0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Elimination half-life.

-

CL/F: Apparent total body clearance.

-

Vd/F: Apparent volume of distribution.

-

Data Presentation

Table 1: Pharmacokinetic Parameters of Chromium After Oral Administration of this compound (20 µg Cr/kg bw) in Rats.

| Parameter | Male Rats | Female Rats |

| Cmax (µg/mL) | 4.63 ± 0.37 | 4.76 ± 0.55 |

| Tmax (h) | 1.5 | 1.5 |

| AUC (0-t) (µg·h/mL) | Data not specified | Data not specified |

| MRT (h) | Significantly prolonged vs. Cr malate (B86768) | Data not specified |

Data adapted from a study comparing chromium malate and this compound. Specific AUC and MRT values for this compound were not detailed in the abstract.

Table 2: Apparent Absorption of ⁵¹Cr from Different Chromium Compounds in Rats.

| Chromium Compound | Apparent Absorption (%) |

| This compound | 0.04 - 0.24 |

| Chromium Nicotinate | 0.04 - 0.24 |

| Chromium Phenylalaninate | Slightly higher than picolinate |

| Chromium Chloride | Slightly higher than picolinate |

Note: The true absorption of ⁵¹Cr from CrPic₃ was noted to be higher (0.99%) when accounting for rapid urinary excretion.

Table 3: Tissue Distribution of Chromium 12 Hours After Administration of Chromium Malate in Rats.

| Organ | Chromium Content |

| Spleen | Highest |

| Lung | High |

| Kidney | Moderate |

| Brain | Moderate |

| Liver | Lower |

| Heart | Lowest |

This data is for chromium malate but provides an indication of expected tissue distribution patterns for absorbed chromium. A study on this compound also found increased chromium accumulation in the kidneys and liver.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

Caption: Workflow for assessing this compound bioavailability.

Insulin Signaling Pathway

Caption: Effect of this compound on insulin signaling.

Logical Relationship of Bioavailability Assessment

Caption: ADME process in CrPic bioavailability assessment.

References

- 1. Dietary Effects of this compound and Chromium Nanoparticles in Wistar Rats Fed with a High-Fat, Low-Fiber Diet: The Role of Fat Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Toxicity and Carcinogenicity Studies of this compound Monohydrate Administered in Feed to F344/N Rats and B6C3F1 Mice for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANALYTICAL METHODS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound enhances skeletal muscle cellular insulin signaling in vivo in obese, insulin-resistant JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gene Expression Analysis in Response to Chromium Picolinate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction